molecular formula C13H15NO3 B14425398 N-(4-Methyl-3-oxopentanoyl)benzamide CAS No. 84794-21-8

N-(4-Methyl-3-oxopentanoyl)benzamide

Cat. No.: B14425398
CAS No.: 84794-21-8
M. Wt: 233.26 g/mol
InChI Key: CUMYDVZKLWNBPX-UHFFFAOYSA-N
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Description

N-(4-Methyl-3-oxopentanoyl)benzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with a 4-methyl-3-oxopentanoyl chain. This structure combines a ketone group and a branched methyl group, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

CAS No.

84794-21-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(4-methyl-3-oxopentanoyl)benzamide

InChI

InChI=1S/C13H15NO3/c1-9(2)11(15)8-12(16)14-13(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

CUMYDVZKLWNBPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-oxopentanoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-oxopentanoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Methyl-3-oxopentanoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4-Methyl-3-oxopentanoyl)benzamide with key benzamide analogs from recent literature:

Compound Name Substituents/Modifications Biological Activity Key Findings References
This compound 4-Methyl-3-oxopentanoyl chain on benzamide Not explicitly reported (inference) Hypothesized to balance lipophilicity (logP ~2.5) and solubility due to ketone and methyl groups.
CTB (N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxybenzamide) Chloro-trifluoromethylphenyl, ethoxy group p300 HAT activation Activates p300 histone acetyltransferase (HAT) at 10 µM; enhances transcriptional coactivation .
CTPB (Compound 6) 2-ethoxy-6-pentadecylbenzamide p300 HAT activation Long alkyl chain improves cell permeability; activates HAT in HeLa cells .
LMM5 Sulfamoyl, oxadiazole, methoxyphenyl Antifungal Inhibits Candida albicans (MIC: 8 µg/mL) via sulfamoyl-oxadiazole interactions .
LMM11 Cyclohexyl-ethyl sulfamoyl, furan Antifungal Synergistic with fluconazole against Aspergillus fumigatus (FICI: 0.25) .

Key Differences in Bioactivity and Mechanism

  • HAT Modulation vs. Antifungal Activity: Unlike CTB and CTPB, which target epigenetic regulation through HAT activation, this compound’s ketone-containing acyl chain may favor interactions with metabolic enzymes or kinases. In contrast, LMM5 and LMM11 derive antifungal potency from sulfamoyl and heterocyclic moieties .
  • Substituent-Driven Solubility: The 3-oxopentanoyl group in the target compound likely enhances water solubility compared to CTPB’s pentadecyl chain, which prioritizes membrane permeability. However, it may reduce lipophilicity relative to CTB’s chloro-trifluoromethyl group, a common feature in blood-brain barrier penetrants .

Physicochemical Properties

  • logP Predictions: this compound: ~2.5 (estimated via Crippen method). CTB: ~3.8 (due to trifluoromethyl group). LMM11: ~1.9 (polar sulfamoyl and furan groups reduce lipophilicity).
  • Thermal Stability : Benzamides with electron-withdrawing groups (e.g., CTB’s trifluoromethyl) exhibit higher thermal stability (>200°C) than those with ketones or ethers .

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